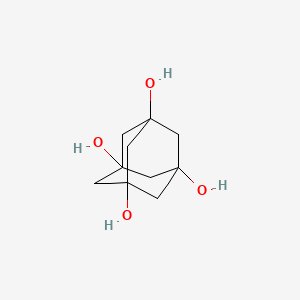
Adamantane-1,3,5,7-tetrol
Descripción general
Descripción
Adamantane-1,3,5,7-tetrol is a polyhydroxylated derivative of adamantane, a polycyclic hydrocarbon This compound features four hydroxyl groups attached to the adamantane framework, making it a versatile molecule in various chemical reactions and applications
Mecanismo De Acción
Target of Action
Adamantane-1,3,5,7-tetrol is a derivative of adamantane, a polycyclic cage molecule with high symmetry and remarkable properties Adamantane derivatives are known for their potential applications in various fields, including the development of new explosives and drug delivery systems .
Mode of Action
It’s known that several new nitro substituted adamantane compounds based on this compound have been synthesized . These compounds exhibit properties similar to those obtained for standard high explosives like RDX .
Biochemical Pathways
It’s worth noting that adamantane derivatives, especially polynitroadamantanes, are recognized as promising explosives and propellants with a high degree of thermal stability .
Pharmacokinetics
The adamantane moiety is widely applied in the design and synthesis of new drug delivery systems , suggesting that it may have favorable ADME properties.
Result of Action
The synthesis of several new nitro substituted adamantane compounds based on this compound has been reported . These compounds exhibit properties similar to those obtained for standard high explosives like RDX .
Action Environment
In addition to the high energy content and crystal density, they should exhibit good stability, environmental compatibility, and low sensitivity to external stimuli .
Análisis Bioquímico
Biochemical Properties
Adamantane-1,3,5,7-tetrol plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to interact with oxidoreductases, which are enzymes involved in oxidation-reduction reactions. The hydroxyl groups in this compound can form hydrogen bonds with the active sites of these enzymes, facilitating electron transfer processes. Additionally, this compound can interact with transport proteins, aiding in its cellular uptake and distribution .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of kinases, which are enzymes that play a pivotal role in cell signaling. By interacting with these kinases, this compound can alter phosphorylation states of key signaling molecules, thereby influencing downstream signaling pathways. Furthermore, it can affect gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. The hydroxyl groups in this compound can form hydrogen bonds with amino acid residues in the active sites of enzymes, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain hydrolases by binding to their active sites and preventing substrate access. Additionally, this compound can modulate gene expression by binding to transcription factors and altering their DNA-binding affinity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but it can undergo degradation in the presence of strong oxidizing agents. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression. These effects are particularly evident in in vitro studies, where the compound’s stability and activity can be closely monitored .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cellular metabolism and improve overall cellular function. At high doses, this compound can exhibit toxic effects, including cellular apoptosis and necrosis. Threshold effects have been observed, where the compound’s beneficial effects plateau at a certain dosage, beyond which adverse effects become more prominent .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily those related to oxidation-reduction reactions. It interacts with enzymes such as dehydrogenases and oxidases, which facilitate its conversion to other metabolites. The compound can also influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels. These interactions highlight the compound’s role in maintaining cellular redox balance and metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s uptake into cells and its subsequent distribution to various cellular compartments. The compound’s hydrophilic nature allows it to be efficiently transported across cell membranes, ensuring its availability for biochemical reactions .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various cytoplasmic enzymes and proteins. Additionally, it can be targeted to specific organelles, such as mitochondria, through post-translational modifications that direct its localization. These targeting signals ensure that this compound exerts its effects in the appropriate cellular compartments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of adamantane-1,3,5,7-tetrol typically involves the bromination of adamantane to yield 1,3,5,7-tetrabromoadamantane, followed by hydrolysis to produce the desired tetrol. The bromination is carried out using aluminum bromide or aluminum chloride as a catalyst . The hydrolysis step involves the use of fuming sulfuric acid, silver sulfate, and aqueous sodium hydroxide .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using more efficient catalysts, and employing continuous flow reactors to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Adamantane-1,3,5,7-tetrol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the hydroxyl groups can yield the corresponding hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields hydrocarbons.
Substitution: Results in halogenated or nitro-substituted derivatives.
Aplicaciones Científicas De Investigación
Adamantane-1,3,5,7-tetrol has a wide range of applications in scientific research:
Comparación Con Compuestos Similares
Similar Compounds
Adamantane-1,3,5,7-tetracarboxylic acid: Contains four carboxylic acid groups instead of hydroxyl groups.
1,3-Dehydroadamantane: Features double bonds within the adamantane framework.
1,3,5,7-Tetrabromoadamantane: A brominated derivative used as an intermediate in the synthesis of adamantane-1,3,5,7-tetrol.
Uniqueness
This compound is unique due to its multiple hydroxyl groups, which enhance its solubility and reactivity compared to other adamantane derivatives. This makes it particularly valuable in applications requiring strong hydrogen bonding and hydrophilicity.
Propiedades
IUPAC Name |
adamantane-1,3,5,7-tetrol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c11-7-1-8(12)4-9(13,2-7)6-10(14,3-7)5-8/h11-14H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWNSSYGNSROKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC3(CC1(CC(C2)(C3)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301306925 | |
| Record name | 1,3,5,7-Tetrahydroxyadamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301306925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16104-28-2 | |
| Record name | 1,3,5,7-Tetrahydroxyadamantane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16104-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,5,7-Tetrahydroxyadamantane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301306925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[1-(1H-imidazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B3107441.png)
![[(4-Methoxy-1-naphthyl)methyl]methylamine hydrobromide](/img/structure/B3107447.png)
![3-Methoxy-2-[2-(4-morpholinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B3107464.png)
![[1-(2,4-Dimethoxyphenyl)ethyl]methylamine hydrobromide](/img/structure/B3107472.png)
![[2-(1H-indol-3-yl)ethyl][4-(methylthio)benzyl]amine hydrobromide](/img/structure/B3107483.png)
amine hydrobromide](/img/structure/B3107488.png)
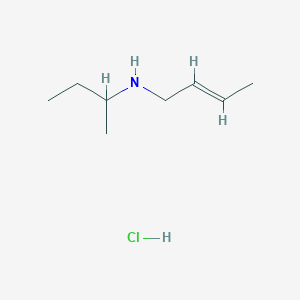
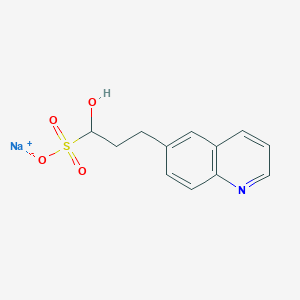
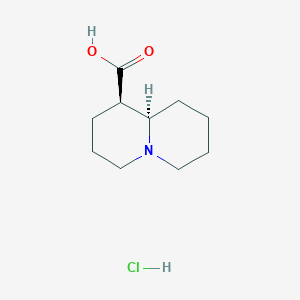
![tert-Butyl n-[(1r,2r)-2-aminocyclobutyl]carbamate](/img/structure/B3107517.png)
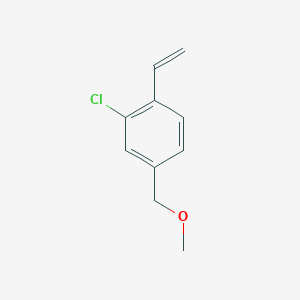
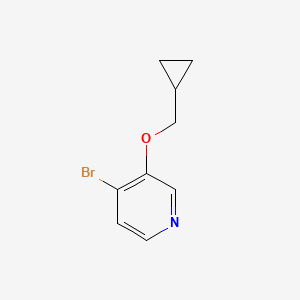
![3-Thiazolidineacetic acid, 4-oxo-5-[[4-(phenylmethoxy)phenyl]methylene]-2-thioxo-, (5Z)-](/img/structure/B3107536.png)

